molecular formula C13H13ClF3N5OS B10865461 [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10865461
M. Wt: 379.79 g/mol
InChI Key: UVLRXFGUERKHEX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic methanone derivative featuring two fused heterocyclic systems:

  • Thiazole moiety: A 1,3-thiazole ring substituted at position 2 with a chlorine atom and at position 5 with an isopropyl group. The chloro substituent enhances electrophilic reactivity, while the bulky isopropyl group may influence steric interactions in biological targets .
  • Triazolo-pyrazine moiety: A 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl group substituted at position 3 with a trifluoromethyl (CF₃) group. The CF₃ group is a common bioisostere for improving metabolic stability and lipophilicity .

The methanone bridge (-CO-) connects these two heterocycles, creating a planar or semi-planar structure conducive to interactions with enzymes or receptors. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related triazolo-pyrazine derivatives are documented as dipeptidyl peptidase-IV (DPP-IV) inhibitors (e.g., for diabetes treatment) .

Properties

Molecular Formula

C13H13ClF3N5OS

Molecular Weight

379.79 g/mol

IUPAC Name

(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C13H13ClF3N5OS/c1-6(2)9-8(18-12(14)24-9)10(23)21-3-4-22-7(5-21)19-20-11(22)13(15,16)17/h6H,3-5H2,1-2H3

InChI Key

UVLRXFGUERKHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN3C(=NN=C3C(F)(F)F)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the triazolopyrazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally similar compounds and their distinguishing features:

Compound Name / ID Core Heterocycles Substituents Biological Activity (if reported) Reference
Target Compound Thiazole + Triazolo-pyrazine 2-Cl, 5-isopropyl (thiazole); 3-CF₃ (triazolo-pyrazine) Not explicitly reported
Fezolinetant (ESN 364) Triazolo-pyrazine + Thiadiazole + Fluorophenyl 8-methyl (pyrazine); 3-methyl-1,2,4-thiadiazole; 4-fluorophenyl Neurokinin-1 receptor antagonist (Phase III)
4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (DPP-IV inhibitor) Triazolo-pyrazine + Fluorophenyl 3-CF₃ (triazolo-pyrazine); 2,4,5-trifluorophenyl Antidiabetic (DPP-IV inhibition)
[2-Chloro-3-(trifluoromethyl)phenyl][(4R)-1-(5-fluoro-2-pyrimidinyl)-4-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]methanone Triazolo-pyridine + Pyrimidine + Chlorophenyl 2-Cl, 3-CF₃ (phenyl); 5-fluoropyrimidinyl; 4-methyl (pyridine) P2X7 receptor antagonist
3-(2-Chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one Pyrazolo-tetrazepinone 2-chloroethyl, 8-CF₃ Antiproliferative (cancer cell lines)

Key Observations:

Heterocyclic Core Variations :

  • The target compound uniquely combines a thiazole with a triazolo-pyrazine, whereas analogues like Fezolinetant () or DPP-IV inhibitors () use triazolo-pyrazine fused with thiadiazole or fluorophenyl groups.
  • The triazolo-pyridine core in highlights the importance of nitrogen-rich heterocycles for receptor binding, though its pyridine ring differs from the pyrazine in the target compound .

Substituent Effects: The trifluoromethyl group is a recurring motif (target compound, DPP-IV inhibitors, ) due to its electron-withdrawing properties and metabolic stability .

Compounds with chloroethyl or CF₃ groups () show antiproliferative activity, though the target compound’s thiazole moiety may redirect its biological profile .

Biological Activity

The compound [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H13ClF3N5OS
Molecular Weight379.79 g/mol
IUPAC Name(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
InChIInChI=1S/C13H13ClF3N5OS/c1-6(2)9-8(18-12(14)24-9)10(23)21-3-4-22-7(5-21)19-20-11(22)13(15,16)17/h6H,3-5H2,1-2H3

The compound features a thiazole ring and a triazolo-pyrazine moiety, with notable substituents such as a chloro group and a trifluoromethyl group. These functional groups are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act on various enzymes and receptors involved in critical cellular processes. The presence of the thiazole and triazolo-pyrazine moieties indicates potential antimicrobial and anticancer properties.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It could modulate receptor activity linked to various signaling pathways.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Case Study : A study on thiazole derivatives demonstrated cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess antibacterial and antifungal activities:

Compound NameActivity TypeReference
Thiazole Derivative AAntimicrobial
Triazole Compound BAnticancer

Comparative Analysis with Similar Compounds

To better understand the potential of This compound , it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole ring with halogenAntimicrobial
Triazole Compound BTriazole ring with alkyl groupsAnticancer
Pyrazine Analog CPyrazine core with substituentsNeuroprotective

This comparison highlights the unique combination of functional groups in the target compound that may lead to distinct biological profiles.

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